5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonamides to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophenes .
Scientific Research Applications
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Medicine: It has shown promise in the treatment of thromboembolic diseases due to its antithrombotic activity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antithrombotic activity is attributed to its ability to inhibit certain enzymes involved in the coagulation cascade, thereby preventing the formation of blood clots . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonamide and hydroxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAALQROIFOGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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